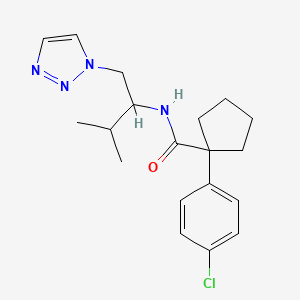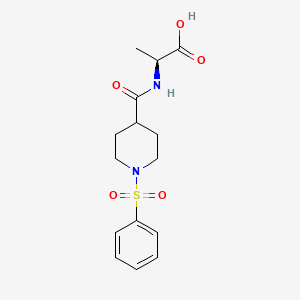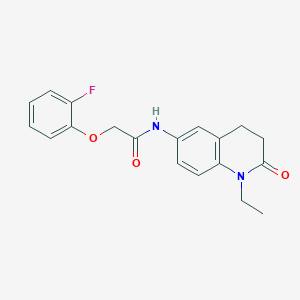
1-(4-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H25ClN4O and its molecular weight is 360.89. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Chemical Properties
- Crystal Structure of Related Compounds : A study on the crystal structure of cyproconazole, a conazole fungicide closely related in structure, offers insights into the molecular arrangement and potential interactions of related compounds. The study highlights the significance of dihedral angles between different rings in the molecule and discusses the formation of columns in the crystal through hydrogen bonds and weak interactions, which could be relevant to understanding the structural basis of activity for similar compounds (Kang et al., 2015).
Potential Biomedical Applications
- Antiviral Activities : Research on the CCR5 receptor-based mechanism of action of a potent noncompetitive allosteric antagonist reveals the therapeutic potential of structurally related compounds in HIV-1 treatment. This indicates the possible utility of similar triazole derivatives in targeting protein interactions, showcasing a pathway for the development of antiviral drugs (Watson et al., 2005).
Environmental and Agricultural Research
- Photodegradation of Azole Fungicides : A study on the photodegradation of triadimefon, an azole fungicide, in various solvents provides a basis for understanding the environmental behavior of similar compounds. It discusses the rate kinetics of photodegradation and the formation of photoproducts, which is essential for assessing the environmental impact and degradation pathways of such chemicals (Nag & Dureja, 1997).
Synthesis and Chemical Reactivity
- Synthesis of Novel Derivatives : Research on the synthesis and antimicrobial activities of new triazole derivatives, including efforts to create compounds with enhanced biological activities, illustrates the versatility and potential of the triazole core in drug development. This suggests avenues for the synthesis and testing of new derivatives of the initial compound for various applications (Bektaş et al., 2008).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O/c1-14(2)17(13-24-12-11-21-23-24)22-18(25)19(9-3-4-10-19)15-5-7-16(20)8-6-15/h5-8,11-12,14,17H,3-4,9-10,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYJLISPVMLKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2655055.png)



![N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2655060.png)

![1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2655062.png)
![3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene](/img/structure/B2655064.png)
![methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B2655065.png)
![6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B2655067.png)
![3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2655068.png)

![2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B2655072.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2655075.png)